molecular formula C12H8N4O B5696328 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine

4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine

Cat. No. B5696328
M. Wt: 224.22 g/mol
InChI Key: QCXQMNMQJYSPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine (ODQ) is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), which is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP). ODQ has been extensively used in scientific research to investigate the role of sGC/cGMP signaling in various physiological and pathological processes.

Mechanism of Action

4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine inhibits sGC by binding to the heme moiety of the enzyme, which prevents the activation of sGC by NO. This leads to a decrease in the production of cGMP, which is a second messenger that regulates various cellular processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and physiological effects:
4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has been shown to have a number of biochemical and physiological effects. 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine inhibits the relaxation of smooth muscle cells by blocking the production of cGMP. 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine also reduces the proliferation of cancer cells by inhibiting the activation of cGMP-dependent protein kinase (PKG). 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine in lab experiments are that it is a potent and selective inhibitor of sGC, which allows for the specific modulation of cGMP signaling. However, the limitations of using 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine are that it can be toxic to cells at high concentrations and that it can have off-target effects on other enzymes that contain heme.

Future Directions

There are several future directions for the use of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine in scientific research. One direction is to investigate the role of sGC/cGMP signaling in the regulation of neuronal activity and synaptic plasticity. Another direction is to study the effects of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine on the immune response in various disease models. Additionally, the development of new analogs of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine with improved selectivity and potency could lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine can be synthesized by the condensation reaction of 2-nitrosophenol and 1,2-diaminobenzene followed by cyclization with phosphorus oxychloride. The purity of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine can be improved by recrystallization from ethanol.

Scientific Research Applications

4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has been widely used as a pharmacological tool to investigate the role of sGC/cGMP signaling in various physiological and pathological processes. 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has been shown to inhibit the relaxation of smooth muscle cells, reduce the proliferation of cancer cells, and modulate the immune response. 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has also been used to study the effects of nitric oxide (NO) on platelet aggregation, endothelial cell function, and neuronal activity.

properties

IUPAC Name

4,5-dihydro-[1,2,5]oxadiazolo[3,4-a]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-2-4-8-7(3-1)13-9-5-6-10-12(11(9)14-8)16-17-15-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXQMNMQJYSPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine

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